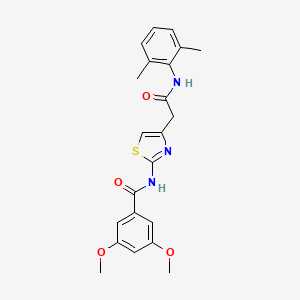

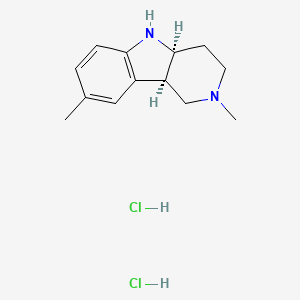

5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Aplicaciones Científicas De Investigación

Topical Ocular Hypotensive Activity

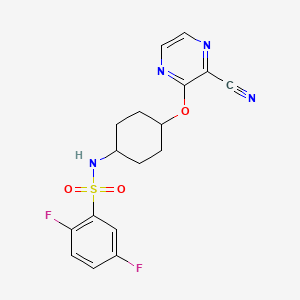

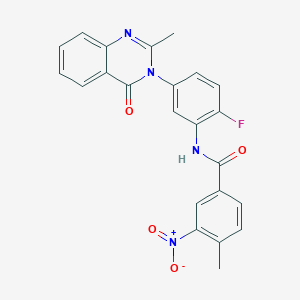

A series of 5-substituted thieno[2,3-b]- and thieno[3,2-b]thiophene-2-sulfonamides were prepared and evaluated for their topical ocular hypotensive activity, useful in glaucoma models. The compounds aimed to maximize inhibitory potency against carbonic anhydrase and water solubility while minimizing pigment binding in the iris. Optimization led to compounds with notable topical ocular hypotensive properties, indicating a potential application in treating glaucoma through the modulation of carbonic anhydrase activity Prugh et al., 1991.

Cytotoxicity and Antimicrobial Activities

Aminomethylselenopheno[3,2-b]thiophene sulfonamides, synthesized through the reaction of 5-[(aminomethyl)ethynyl]thiophene-2-sulfonamides with selenium(IV) chloride, were studied for their cytotoxicity against various cancer and normal cell lines. These compounds displayed varying levels of cytotoxicity, suggesting their potential as therapeutic agents in cancer treatment Arsenyan et al., 2016.

Antioxidant Activity

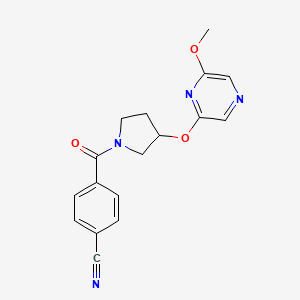

Thiophenyl-chalcone derivatives exhibited significant antioxidant activity, with some compounds showing higher activity than known antioxidants like quercetin. This study highlights the potential of thiophene sulfonamide derivatives as antioxidants, which could be beneficial in preventing oxidative stress-related diseases Sönmez et al., 2023.

Solubilization in Micellar Media

The solubilization of thiophene derivatives in micellar solutions of anionic surfactants like Sodium dodecyl sulphate (SDS) was studied, revealing that the solubilization process was spontaneous, driven by enthalpy and entropy. This study provides insight into the interactions between thiophene derivatives and surfactants, which could be relevant for drug formulation and delivery applications Saeed et al., 2017.

Mecanismo De Acción

Target of Action

The compound contains a sulfonamide group, which is a common feature in many drugs and is known to have various biological activities. Sulfonamides are often used as inhibitors of enzymes, particularly those involved in the biosynthesis of folic acid in bacteria .

Mode of Action

The exact mode of action would depend on the specific target of the compound. If it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent its normal function .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. If it acts as an enzyme inhibitor, it could disrupt any pathway that the target enzyme is involved in .

Pharmacokinetics

The compound contains both polar (sulfonamide) and non-polar (thiophene) groups, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the hydroxyethoxy group might enhance its solubility in water, potentially improving its bioavailability .

Result of Action

The molecular and cellular effects would depend on the specific target and mode of action of the compound. If it inhibits an enzyme, it could lead to a decrease in the production of certain metabolites, affecting cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could potentially affect the compound’s structure and therefore its activity .

Propiedades

IUPAC Name |

5-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4S3/c13-11-3-4-12(20-11)21(16,17)14-8-9(18-6-5-15)10-2-1-7-19-10/h1-4,7,9,14-15H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGACBSXFNOUJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate](/img/structure/B2589383.png)

![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2589384.png)

![2-[7-[2-[2-[[7-(Dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]amino]ethyldisulfanyl]ethylamino]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B2589387.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2589389.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2589392.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2589394.png)

![3-benzyl-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2589400.png)